molecular formula C8H15BO2 B598646 (1-Cyclohexylvinyl)boronic acid CAS No. 1202245-69-9

(1-Cyclohexylvinyl)boronic acid

Cat. No.: B598646
CAS No.: 1202245-69-9
M. Wt: 154.016
InChI Key: SPCSBKCAYWOACG-UHFFFAOYSA-N
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Description

(1-Cyclohexylvinyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a vinyl group, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Mechanism of Action

Target of Action

(1-Cyclohexylvinyl)boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .

Pharmacokinetics

Boronic acids are generally considered stable and easy to handle . They are also known to be relatively non-toxic and environmentally friendly, as they ultimately degrade into boric acid .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of this compound can be affected by exposure to air . It is generally considered stable and easy to handle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexyl-substituted alkynes or alkenes. One common method is the hydroboration of cyclohexylacetylene with catecholborane or pinacolborane under mild conditions, followed by oxidation to yield the boronic acid . Another approach involves the Miyaura borylation reaction, where cyclohexylvinyl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. These methods often involve the use of automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclohexylvinyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Cyclohexylboronic acid

Comparison: (1-Cyclohexylvinyl)boronic acid is unique due to the presence of both a cyclohexyl and a vinyl group, which provides a combination of steric and electronic properties not found in simpler boronic acids. This dual functionality allows for greater versatility in chemical reactions, particularly in the formation of complex molecules through cross-coupling reactions . Compared to phenylboronic acid, this compound offers enhanced stability and reactivity due to the cyclohexyl group’s electron-donating effects .

Properties

IUPAC Name

1-cyclohexylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCSBKCAYWOACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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